molecular formula C7H11NO B3107773 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile CAS No. 1622903-29-0

2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile

Cat. No.: B3107773
CAS No.: 1622903-29-0
M. Wt: 125.17 g/mol
InChI Key: MLTJOOBGZFDFRF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol. This compound is characterized by a cyclobutyl ring substituted with a hydroxy group and a methyl group, along with an acetonitrile group attached to the ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutyl precursor with a nitrile source in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or carboxylates are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxycyclobutyl)acetonitrile
  • 2-(3-Methylcyclobutyl)acetonitrile
  • 2-(3-Hydroxy-1-methylcyclopropyl)acetonitrile

Uniqueness

2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclobutyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .

Properties

IUPAC Name

2-(3-hydroxy-1-methylcyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2-3-8)4-6(9)5-7/h6,9H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJOOBGZFDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271317
Record name 3-Hydroxy-1-methylcyclobutaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622903-29-0
Record name 3-Hydroxy-1-methylcyclobutaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622903-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-methylcyclobutaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile
Reactant of Route 2
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile
Reactant of Route 3
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile
Reactant of Route 4
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile
Reactant of Route 5
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile
Reactant of Route 6
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile

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